molecular formula C22H25N5OS B11385871 N,6-bis(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N,6-bis(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11385871
M. Wt: 407.5 g/mol
InChI Key: CRKJLWKXZNXMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,6-BIS(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines.

Properties

Molecular Formula

C22H25N5OS

Molecular Weight

407.5 g/mol

IUPAC Name

N,6-bis(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H25N5OS/c1-4-5-18-24-25-22-27(18)26-19(16-10-6-14(2)7-11-16)20(29-22)21(28)23-17-12-8-15(3)9-13-17/h6-13,19-20,26H,4-5H2,1-3H3,(H,23,28)

InChI Key

CRKJLWKXZNXMCW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of triazolothiadiazine derivatives typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various electrophiles. One common method involves the bromination of 1,ω-bis(acetylphenoxy)acetamide derivatives using N-bromosuccinimide (NBS), followed by reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N,6-BIS(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: As a synthetic intermediate for the preparation of other heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer activities.

    Medicine: Potential use as enzyme inhibitors, including carbonic anhydrase inhibitors and cholinesterase inhibitors.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N,6-BIS(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as PARP-1 and EGFR, leading to apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazine derivatives, such as:

  • 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines

N,6-BIS(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties .

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